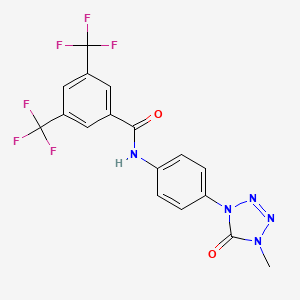
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,5-bis(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,5-bis(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H11F6N5O2 and its molecular weight is 431.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and exploring its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Structural Overview
The compound features a tetrazole ring linked to a benzamide moiety , characterized by the presence of trifluoromethyl groups. Its molecular formula is C15H15F6N5O, indicating a rich composition that facilitates diverse interactions within biological systems.
Molecular Structure
| Feature | Description |
|---|---|
| Molecular Formula | C15H15F6N5O |
| Molecular Weight | 397.30 g/mol |
| Key Functional Groups | Tetrazole, Benzamide, Trifluoromethyl |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The exact mechanisms remain under investigation; however, preliminary studies suggest potential roles in:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could be critical for its therapeutic applications.
- Receptor Modulation : It may act as a modulator of receptor activity, influencing signal transduction pathways.
Interaction Studies
Research indicates that the compound exhibits significant binding affinities with various biological targets. For instance:
- Binding Affinity : Studies have shown promising binding interactions with proteins involved in disease pathways.
- Inhibition Potency : Comparative analysis has revealed that structurally similar compounds exhibit varying degrees of inhibitory activity against specific targets.
Case Studies
- Anti-Tumor Activity : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential as an anti-cancer agent. The structure-activity relationship (SAR) indicates that modifications to the tetrazole ring enhance cytotoxicity.
- Antimicrobial Properties : Preliminary data suggest efficacy against certain bacterial strains, highlighting the need for further exploration into its role as an antibacterial agent.
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 12.5 | Enzyme X |
| Compound B | 8.0 | Receptor Y |
Synthesis and Production
The synthesis of this compound involves several steps:
- Formation of the Tetrazole Ring : Utilizing azides and nitriles under controlled conditions.
- Coupling Reaction : The tetrazole derivative is then coupled with the benzamide moiety using suitable solvents and catalysts to facilitate the reaction.
Industrial Production Considerations
For large-scale production, optimizing reaction conditions is crucial to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed.
Propiedades
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6N5O2/c1-27-15(30)28(26-25-27)13-4-2-12(3-5-13)24-14(29)9-6-10(16(18,19)20)8-11(7-9)17(21,22)23/h2-8H,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVVHPPCAYOSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














